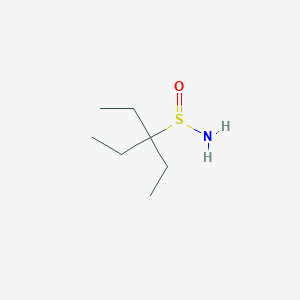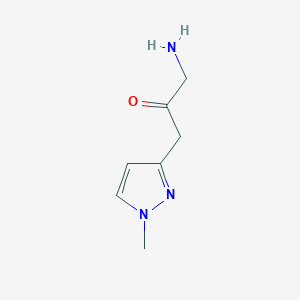
1-amino-3-(1-methyl-1H-pyrazol-3-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-3-(1-methyl-1H-pyrazol-3-yl)propan-2-one is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-(1-methyl-1H-pyrazol-3-yl)propan-2-one typically involves the reaction of 3-amino-1-methyl-1H-pyrazole with appropriate reagents under controlled conditions. One common method involves the use of acetyl chloride or benzoyl chloride in the presence of a base such as triethylamine in a solvent like dichloromethane or tetrahydrofuran at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-amino-3-(1-methyl-1H-pyrazol-3-yl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
1-amino-3-(1-methyl-1H-pyrazol-3-yl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes
Mechanism of Action
The mechanism of action of 1-amino-3-(1-methyl-1H-pyrazol-3-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain kinases involved in signaling pathways related to cancer and inflammation .
Comparison with Similar Compounds
Similar Compounds
3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one: A structurally similar compound with a pyrrolidinone ring instead of a propanone moiety.
5-amino-3-methyl-1-phenylpyrazole: Another pyrazole derivative with different substituents on the pyrazole ring.
Uniqueness
1-amino-3-(1-methyl-1H-pyrazol-3-yl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-amino-3-(1-methylpyrazol-3-yl)propan-2-one |
InChI |
InChI=1S/C7H11N3O/c1-10-3-2-6(9-10)4-7(11)5-8/h2-3H,4-5,8H2,1H3 |
InChI Key |
KDGPWWKUODHSSX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13181445.png)
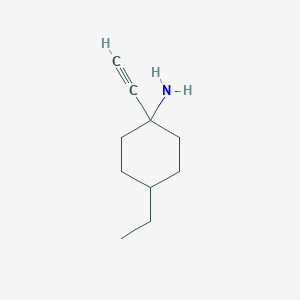
![2-{[1-(4-Propylphenyl)ethyl]amino}acetamide](/img/structure/B13181452.png)
![[(3-Fluoro-4-methylphenyl)methyl][(3-nitrophenyl)methyl]amine](/img/structure/B13181456.png)
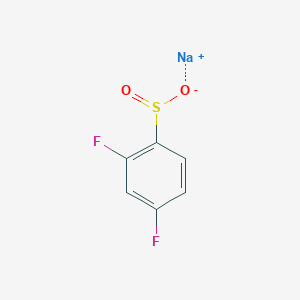
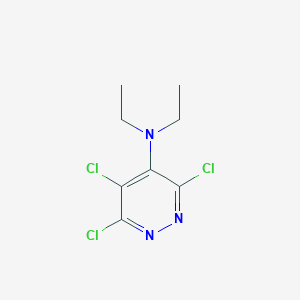

![8-(4-Bromophenyl)-6-azaspiro[3.4]octane](/img/structure/B13181479.png)
![2-[(Azetidin-1-yl)methyl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B13181487.png)
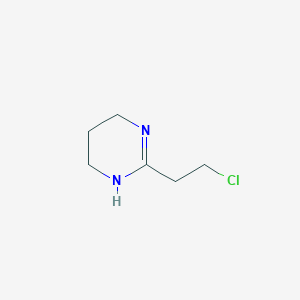

![N-[(2-Methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B13181505.png)
